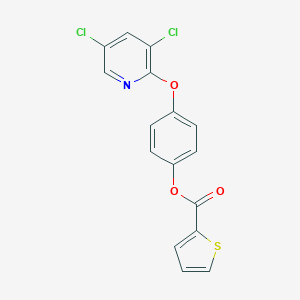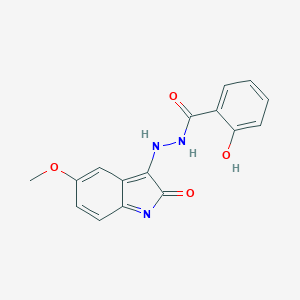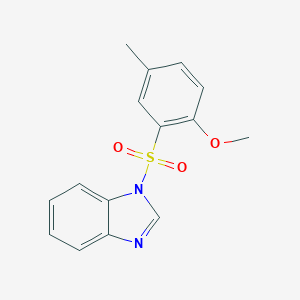![molecular formula C18H19N3O3 B246376 N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamide](/img/structure/B246376.png)
N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamide, also known as NF-κB inhibitor, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival.
Wirkmechanismus
N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor works by inhibiting the activation of N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB, which is a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival. N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB is activated in response to various stimuli, including cytokines, growth factors, and microbial products. Once activated, N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB translocates to the nucleus and binds to specific DNA sequences, leading to the transcription of target genes. N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor works by blocking the activation of N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB, thereby preventing its translocation to the nucleus and the subsequent transcription of target genes.
Biochemical and Physiological Effects:
N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor has been shown to have various biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TN-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideα), and the production of reactive oxygen species (ROS). N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor has also been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor has several advantages for lab experiments. It is a potent inhibitor of N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB, which makes it a valuable tool for investigating the role of N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB in various diseases. N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor is also relatively easy to synthesize and is commercially available. However, there are also some limitations to using N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor in lab experiments. It has been shown to have some off-target effects, which can complicate the interpretation of experimental results. Additionally, the optimal concentration of N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor for a particular experiment may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several potential future directions for the research on N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor. One area of research is the development of more potent and selective N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitors. Another area of research is the investigation of the role of N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Additionally, the use of N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor in combination with other therapies, such as chemotherapy or immunotherapy, is an area of active research. Finally, the development of novel drug delivery systems for N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor may improve its efficacy and reduce its off-target effects.
Synthesemethoden
The synthesis of N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamide is a multi-step process that involves the reaction of several chemical intermediates. The starting material for the synthesis is 3-methyl-2-butanone, which is reacted with 2-nitrobenzaldehyde to form the corresponding nitroalkene. The nitroalkene is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The resulting amine is then reacted with furan-2-carboxylic acid to form the final product, N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB, which plays a crucial role in the regulation of immune responses, inflammation, and cell survival. N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor has been used in various studies to investigate the role of N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Eigenschaften
Molekularformel |
C18H19N3O3 |
|---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamide |
InChI |
InChI=1S/C18H19N3O3/c1-12(2)9-10-21-14-7-4-3-6-13(14)16(18(21)23)19-20-17(22)15-8-5-11-24-15/h3-8,11-12H,9-10H2,1-2H3,(H,20,22)/b19-16- |
InChI-Schlüssel |
KDRVRABVBABRNR-MNDPQUGUSA-N |
Isomerische SMILES |
CC(C)CCN1C2=CC=CC=C2/C(=N/NC(=O)C3=CC=CO3)/C1=O |
SMILES |
CC(C)CCN1C2=CC=CC=C2C(=NNC(=O)C3=CC=CO3)C1=O |
Kanonische SMILES |
CC(C)CCN1C2=CC=CC=C2C(=NNC(=O)C3=CC=CO3)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-chloro-4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-furamide](/img/structure/B246293.png)
![N-{2-chloro-4-[(3-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B246294.png)
![4-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B246295.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B246297.png)



![Benzoic acid 4-[(pyridine-3-carbonyl)-hydrazonomethyl]-phenyl ester](/img/structure/B246310.png)





![1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B246332.png)